Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate
Description
Historical Development of Sulfonyl Piperidine Derivatives
The exploration of piperidine derivatives dates to the early 20th century, with sulfonyl-functionalized variants emerging as pivotal scaffolds in the 1980s. Initial syntheses relied on classical amine sulfonation, where piperidine was treated with sulfonyl chlorides under basic conditions. For example, the reaction of piperidine with aryl sulfonyl chlorides in dichloromethane yielded N-sulfonylpiperidines, though early methods suffered from poor regioselectivity and harsh reaction conditions. The introduction of transition-metal catalysis in the 2000s revolutionized the field, enabling stereoselective sulfonylation. A landmark study demonstrated that palladium-catalyzed coupling of piperidine derivatives with fluorinated sulfonyl halides could achieve high yields (75–90%) while preserving chirality.
The integration of fluorine into sulfonylpiperidines, as seen in Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate, arose from the broader adoption of fluorination strategies to modulate pharmacokinetics. Fluorine’s electronegativity enhances metabolic stability and membrane permeability, making it a cornerstone of modern medicinal chemistry. Early challenges in fluorinated sulfonylpiperidine synthesis included the limited availability of fluorinated sulfonyl chlorides and side reactions during coupling. Advances in fluorination reagents, such as Selectfluor®, addressed these issues, enabling precise introduction of fluorine at the para position of the aryl sulfonyl group.
Significance in Medicinal Chemistry Research
Sulfonylpiperidines occupy a critical niche in drug discovery due to their dual functionality: the piperidine ring provides conformational rigidity, while the sulfonyl group acts as a hydrogen bond acceptor, enhancing target affinity. This compound exemplifies this synergy, with potential applications in central nervous system (CNS) therapeutics and enzyme inhibition. For instance, structurally analogous compounds have shown inhibitory activity against acetylcholinesterase, a target in Alzheimer’s disease, with IC~50~ values in the nanomolar range.
The ethyl ester moiety at the 3-position introduces additional versatility, serving as a prodrug moiety or a synthetic handle for further derivatization. In one study, hydrolysis of the ester group yielded a carboxylic acid derivative that exhibited enhanced binding to GABA~A~ receptors, highlighting the scaffold’s adaptability. Furthermore, the fluorine atom’s ortho effect can influence the sulfonyl group’s electronic environment, fine-tuning interactions with biological targets. These features underscore the compound’s utility in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
Current Research Landscape
Recent synthetic breakthroughs have expanded access to this compound and related derivatives. Intramolecular cyclization strategies, such as those involving reductive amination cascades, now achieve diastereoselectivities exceeding 20:1. For example, Griggs et al. reported a stereoselective route to spiropiperidinones via a condensation/cyclization cascade, where the ethyl ester group was introduced through a Leuckart reaction under microwave irradiation. This method reduced reaction times from 24 hours to 30 minutes while maintaining yields above 80%.
Multicomponent reactions (MCRs) have also gained traction. A 2023 study detailed a pseudo four-component synthesis of polysubstituted piperidinones, combining methylene compounds, amines, and aldehydes in a Knoevenagel/Michael/Mannich cascade. Such approaches enable rapid diversification of the piperidine core, though challenges persist in controlling enantioselectivity. Catalytic asymmetric methods using chiral ligands, such as BINOL-derived phosphoric acids, have shown promise, achieving enantiomeric excesses (ee) up to 92% for similar sulfonylpiperidines.
Theoretical Framework and Research Gaps
The synthesis of this compound is guided by Baldwin’s rules of ring closure and frontier molecular orbital (FMO) theory. Baldwin’s rules predict the feasibility of cyclization pathways, such as 6-endo-trig processes, which dominate in the formation of six-membered rings like piperidines. FMO analysis further rationalizes regioselectivity; for instance, the HOMO of enamine intermediates aligns favorably with the LUMO of sulfonyl electrophiles, driving C–N bond formation.
Despite progress, critical gaps remain. First, stereocontrol at the piperidine 3-position remains underdeveloped, particularly for non-symmetrical derivatives. Current methods often rely on chiral auxiliaries rather than catalytic asymmetric synthesis, increasing synthetic steps. Second, green chemistry principles are inadequately integrated. While heterogeneous catalysts like chitosan-supported ytterbium nanoparticles improve sustainability, most routes still require toxic solvents (e.g., DCM) and high metal loadings. Finally, computational modeling of sulfonylpiperidine-target interactions is limited, hindering rational design. Machine learning approaches could bridge this gap by predicting binding affinities based on substituent electronic profiles.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)sulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-2-20-14(17)11-4-3-9-16(10-11)21(18,19)13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNYZEPQKNMTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl propiolate, followed by the addition of cinnamaldehyde and piperazine in the presence of p-toluenesulfonic acid. The reaction is carried out in 1,2-dichloroethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate with structurally related sulfonylated piperidine derivatives, highlighting differences in substituents, synthesis, and properties:
Key Observations:
Substituent Effects on Physicochemical Properties: Halogen Influence: Replacing the 4-fluorophenyl group with a 4-chlorophenyl increases molecular weight (331.36 → 347.82 g/mol) and may alter lipophilicity. Chlorine’s higher atomic weight and electronegativity could enhance stability in certain reactions compared to fluorine. Aromatic vs. Aliphatic Sulfonyl Groups: The anthraquinone derivative (MW 512.06 g/mol) exhibits significantly higher molecular weight and a lower melting point (64–67°C) due to its bulky, planar aromatic system. In contrast, the ethyl sulfonyl analog (MW 249.33 g/mol) lacks aromaticity, likely improving solubility in nonpolar solvents.
Synthetic Methodology: The chlorophenyl analog is synthesized via reaction of ethyl piperidine-3-carboxylate with 4-chlorobenzenesulfonyl chloride under alkaline conditions (pH 9–11), monitored by TLC. Similar protocols are presumed applicable to the fluorophenyl variant. The anthraquinone derivative achieves a high yield (95%) via column chromatography, suggesting efficient coupling despite steric hindrance.
Potential Applications: Fluorophenyl and chlorophenyl sulfonyl groups are common in drug discovery due to their electron-withdrawing effects, which can enhance binding to biological targets (e.g., enzymes, receptors). The anthraquinone-linked compound’s low melting point and high yield indicate utility in materials science or as a fluorescent probe.
Limitations in Current Data:
- No direct biological activity or melting point data for this compound are available in the provided evidence.
- Comparative solubility, stability, or toxicity profiles remain uncharacterized.
Biological Activity
Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound contains a piperidine ring, a sulfonyl group, and a fluorinated phenyl moiety. Its molecular formula is C13H16FNO4S, with a molecular weight of approximately 301.34 g/mol. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonyl Group : Conducted via sulfonation reactions using sulfonyl chlorides.
- Esterification : The carboxylic acid is reacted with ethanol under acidic conditions to form the ester.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. This compound has been studied for its potential to modulate signaling pathways involved in inflammation and cancer.
The compound is believed to inhibit specific enzymes critical for disease processes, potentially leading to reduced cell proliferation in cancer models. Its sulfonamide structure enhances binding affinity to target proteins, which may alter their activity and trigger downstream effects.
Biological Activity Data
Research indicates that this compound exhibits notable biological activities, including:
- Antitumor Activity : In vitro studies show that this compound can inhibit the growth of various cancer cell lines.
- Anti-inflammatory Effects : It has been suggested that the compound may reduce inflammation through modulation of immune responses.
Case Studies
- Antitumor Evaluation : In a study evaluating the compound against pancreatic cancer cell lines (MIA PaCa-2), it demonstrated an IC50 value of approximately 0.58 μM, indicating potent antitumor activity .
- Enzyme Inhibition Studies : The compound was also assessed for its ability to inhibit mitochondrial function, showing significant ATP depletion in treated cells, which is critical for cancer cell survival .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent groups:
| Compound Name | Structural Features | Antitumor Activity (IC50) |
|---|---|---|
| This compound | Sulfonamide + Fluorophenyl | 0.58 μM |
| Ethyl 1-((4-bromo-2-fluorophenyl)sulfonamide)piperidine-3-carboxylate | Brominated Phenol | IC50 > 10 μM |
| Ethyl 4-{(3-chloro-4-fluorophenyl)sulfonyl}piperazine | Chlorinated Phenol | 1.5 μM |
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate, and how is reaction progress monitored?
- Methodology :
- Step 1 : React ethyl piperidine-3-carboxylate with 4-fluorophenyl sulfonyl chloride in a basic aqueous medium (pH 10–11 maintained via Na₂CO₃).
- Step 2 : Monitor reaction completion using thin-layer chromatography (TLC) with n-hexane/EtOAC mobile phase.
- Step 3 : Neutralize the mixture, filter precipitated product, wash with water, and recrystallize from ethanol for purification .
- Critical Parameters : pH control ensures efficient sulfonation; TLC minimizes byproduct formation.
Q. How is the structural identity of this compound confirmed?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for piperidine protons (δ 1.5–3.5 ppm), sulfonyl group (δ 7.5–8.0 ppm for fluorophenyl), and ester carbonyl (δ 4.1–4.3 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₁₆FNO₄S).
- Infrared Spectroscopy (IR) : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air.
- Storage : Keep in a cool, dry place away from oxidizing agents.
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Experimental Design :
- Solvent Screening : Compare polar aprotic solvents (e.g., DMF, acetonitrile) vs. aqueous systems to enhance sulfonyl chloride reactivity.
- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates.
- Temperature Gradients : Evaluate yields at 25°C (room temp) vs. 40°C to balance kinetics vs. side reactions.
Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. inactive results) be resolved?
- Validation Strategies :
- Multi-Assay Approach : Test in parallel assays (e.g., COX-2 inhibition, TNF-α ELISA) to confirm target specificity.
- Dose-Response Curves : Establish EC₅₀ values to differentiate false negatives from true inactivity.
- Metabolic Stability : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false positives due to instability .
Q. What methodologies are suitable for studying the compound’s potential in organic electronics (e.g., OFETs)?
- Material Characterization :
- Film Fabrication : Spin-coat the compound onto SiO₂/Si substrates; anneal at 100–150°C to optimize crystallinity.
- Electrical Testing : Measure charge carrier mobility (μ) using transfer curves and on/off current ratios (Iₒₙ/Iₒff) in a glovebox.
- Morphology Analysis : Use atomic force microscopy (AFM) to correlate film roughness with device performance .
Q. How can computational modeling guide the rational design of derivatives with enhanced pharmacological properties?
- In Silico Workflow :
- Docking Studies : Simulate binding to target proteins (e.g., cyclooxygenase) using AutoDock Vina.
- ADMET Prediction : Predict pharmacokinetics (e.g., BBB permeability, CYP inhibition) via SwissADME.
- QSAR Modeling : Derive structure-activity relationships using Hammett constants or π-electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
